An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (CAS: 1354950-72-3). While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates predicted values, data from structurally related analogs, and detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds, particularly within the context of drug discovery and development. The indazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] A thorough understanding of the physicochemical properties of novel indazole derivatives is therefore critical for the rational design of new therapeutic agents.
Introduction to 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrazole and cyclohexane ring system, with a carboxylic acid substituent on the cyclohexane moiety. The tetrahydroindazole core is a key pharmacophore in a variety of biologically active molecules, including anti-inflammatory agents and enzyme inhibitors.[3] The presence of both a hydrogen-bond donating and accepting pyrazole ring, combined with the ionizable carboxylic acid group, imparts a unique combination of properties that are critical to its interaction with biological targets.
The strategic placement of the carboxylic acid group at the 6-position of the tetrahydroindazole ring system can significantly influence its solubility, lipophilicity, and ability to form specific interactions with protein residues. This makes a detailed understanding of its physicochemical profile essential for any research and development program.
Molecular Structure and Basic Properties
A foundational understanding of a molecule begins with its structural and fundamental properties. These are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1354950-72-3 | ChemScene[4] |
| Molecular Formula | C₈H₁₀N₂O₂ | ChemScene[4] |
| Molecular Weight | 166.18 g/mol | ChemScene[4] |
| Physical Form | Solid | CymitQuimica |
| Purity | ≥97% | ChemScene[4] |
| Storage | 4°C, protect from light | ChemScene[4] |
| SMILES | O=C(C1CCC2=C(NN=C2)C1)O | ChemScene[4] |
| InChI | InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h4-5H,1-3H2,(H,9,10)(H,11,12) | CymitQuimica |
| InChI Key | VMJCCYRJNABUBO-UHFFFAOYSA-N | CymitQuimica |
Predicted Lipophilicity and Polarity
Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (logP) and Topological Polar Surface Area (TPSA) are key descriptors of a molecule's lipophilic and polar character.
| Parameter | Predicted Value | Source |
| logP | 0.5992 | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 65.98 Ų | ChemScene[4] |
| Hydrogen Bond Acceptors | 2 | ChemScene[4] |
| Hydrogen Bond Donors | 2 | ChemScene[4] |
| Rotatable Bonds | 1 | ChemScene[4] |
The predicted logP value suggests that 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid has a relatively balanced hydrophilic-lipophilic character. The TPSA, a measure of the surface area occupied by polar atoms, indicates a moderate degree of polarity, which is consistent with the presence of the carboxylic acid and pyrazole moieties.
Synthesis of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol:
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Synthesis of 2-(hydroxymethylene)cyclohexanone-4-carboxylic acid: This intermediate can be prepared from 4-oxocyclohexanecarboxylic acid through a formylation reaction, for instance, by treatment with ethyl formate in the presence of a strong base like sodium methoxide.
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Condensation with Hydrazine: The resulting β-ketoaldehyde derivative is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is typically heated to reflux to drive the condensation and subsequent cyclization to form the tetrahydroindazole ring system.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid.
Spectroscopic Characterization
The structural elucidation of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not available, the expected key features based on its structure and data from related compounds are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydroindazole core and the carboxylic acid. The NH proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the saturated cyclohexane ring would appear as complex multiplets in the aliphatic region (around 1.5-3.0 ppm). The proton attached to the carbon bearing the carboxylic acid group would be expected at a downfield position within this aliphatic region due to the deshielding effect of the carboxyl group. The carboxylic acid proton itself would be a broad singlet, often in the 10-13 ppm range, depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons of the pyrazole ring would appear in the aromatic region, while the sp³ hybridized carbons of the cyclohexane ring would be found in the upfield aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid would be expected as a strong absorption band around 1700-1725 cm⁻¹. The N-H stretching of the pyrazole ring would likely appear as a moderate band around 3200-3400 cm⁻¹. C-H stretching vibrations of the aliphatic ring would be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (C₈H₁₀N₂O₂), the expected monoisotopic mass is approximately 166.07 g/mol . Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 167.08 and/or an [M-H]⁻ ion at m/z 165.07.
Experimental Determination of Physicochemical Properties
Given the lack of readily available experimental data, this section provides detailed, best-practice protocols for the determination of key physicochemical properties.
Acidity Constant (pKa) Determination by Potentiometric Titration
The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, the pKa of the carboxylic acid group is of primary interest.
Potentiometric titration involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte (the weak acid) and monitoring the pH change. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.
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Preparation of Solutions:
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Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
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Prepare a 0.1 M solution of hydrochloric acid (HCl).
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Prepare a stock solution of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (e.g., 10 mM) in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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Titration Procedure:
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Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
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Pipette a known volume (e.g., 20 mL) of the analyte solution into a beaker.
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If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with the 0.1 M HCl solution.
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Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition, ensuring the reading stabilizes.
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Continue the titration until the pH reaches the basic range (e.g., pH 12).
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Data Analysis:
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Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
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Determine the equivalence point, which is the point of steepest inflection on the curve.
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The half-equivalence point is half the volume of NaOH required to reach the equivalence point.
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The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.
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Caption: Workflow for pKa determination by potentiometric titration.
Partition Coefficient (logP) Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.
The shake-flask method involves partitioning a compound between two immiscible liquids, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.
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Preparation:
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Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
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Prepare a stock solution of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid in the pre-saturated n-octanol.
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Partitioning:
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In a series of flasks, add known volumes of the n-octanol stock solution and the pre-saturated water.
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Shake the flasks at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Centrifuge the flasks to ensure complete phase separation.
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Analysis:
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Carefully withdraw aliquots from both the n-octanol and aqueous phases.
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Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation:
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Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].
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The logP is the base-10 logarithm of P.
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Caption: Workflow for logP determination by the shake-flask method.
Biological Significance and Potential Applications
Derivatives of the tetrahydroindazole scaffold have shown promising biological activities. For instance, various substituted tetrahydroindazoles have been investigated as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for anti-inflammatory and anti-cancer therapies.[5] The carboxylic acid functionality of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid provides a key interaction point for forming salt bridges or hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, making it a valuable scaffold for the design of new therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. While a lack of extensive experimental data in the public domain necessitates a reliance on predicted values and data from analogs, this guide equips researchers with the foundational knowledge and detailed experimental protocols required to fully characterize this and similar molecules. A thorough understanding and experimental determination of the properties outlined herein are crucial for advancing the development of novel tetrahydroindazole-based compounds for a range of therapeutic applications.
References
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved January 18, 2026, from [Link]
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Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). PubMed. Retrieved January 18, 2026, from [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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